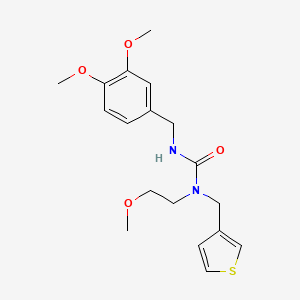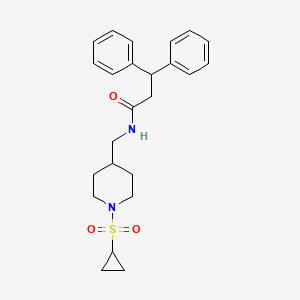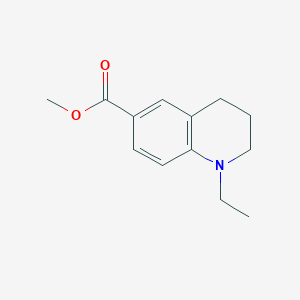
3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea, also known as DMTU, is a urea derivative that has gained significant attention in scientific research due to its potential therapeutic applications. DMTU is a potent antioxidant and has been shown to have beneficial effects in various disease models.
Mecanismo De Acción
3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. It also upregulates the expression of antioxidant enzymes such as superoxide dismutase and catalase. This compound's anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and the downregulation of NF-κB signaling pathway. This compound's neuroprotective effects are attributed to its ability to inhibit neuronal apoptosis and enhance neuronal survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and apoptosis in various disease models. This compound has also been shown to improve mitochondrial function and enhance cellular energy metabolism. Additionally, this compound has been found to have beneficial effects on cardiovascular function, including reducing blood pressure and improving cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. This compound is also relatively non-toxic and has low side effects. However, this compound has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for administration. Additionally, this compound has poor bioavailability and requires high doses for therapeutic effects.
Direcciones Futuras
There are several future directions for the study of 3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea. One area of research is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of research is the investigation of this compound's potential therapeutic applications in other disease models such as cancer and diabetes. Additionally, the development of novel formulations of this compound with improved bioavailability and targeted delivery could enhance its therapeutic potential.
Métodos De Síntesis
3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea can be synthesized by the reaction of 3,4-dimethoxybenzaldehyde, 2-methoxyethylamine, and thiophen-3-ylmethanamine in the presence of a catalyst. The reaction proceeds through a series of steps including imine formation, reduction, and cyclization to yield this compound as a white crystalline solid.
Aplicaciones Científicas De Investigación
3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea has been extensively studied for its potential therapeutic applications in various disease models. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. This compound has been found to be effective in reducing oxidative stress and inflammation in animal models of Parkinson's disease, Alzheimer's disease, and stroke. It has also been shown to have cardioprotective effects in animal models of myocardial infarction.
Propiedades
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-22-8-7-20(12-15-6-9-25-13-15)18(21)19-11-14-4-5-16(23-2)17(10-14)24-3/h4-6,9-10,13H,7-8,11-12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMXRZNXYCUCNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Azaspiro[3.4]octan-5-ylmethanol;hydrochloride](/img/structure/B2862924.png)


![2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2862930.png)
![1-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2862931.png)
![2-Methyl-2,6-diazaspiro[3.3]heptane oxalate](/img/structure/B2862933.png)
![N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycine](/img/structure/B2862938.png)

![rel-(4aS,7aS)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid](/img/structure/B2862942.png)
![4-Hydrazinyl-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2862943.png)
![1-ethyl-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2862944.png)
![(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one](/img/structure/B2862945.png)